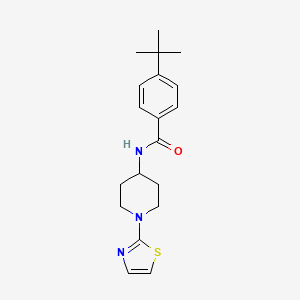

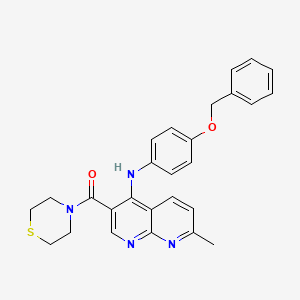

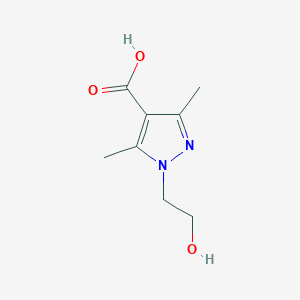

![molecular formula C18H18ClN3O2 B2849130 2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide CAS No. 1396879-98-3](/img/structure/B2849130.png)

2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or tropomyosin receptor kinases, are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involved the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include a sequence of opening/closing cascade reactions . The reactions involve the use of various catalysts and reagents .Scientific Research Applications

Anticancer and Antimicrobial Activities

One notable study involves the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. These compounds, including structures similar to 2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide, exhibited promising anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). Moreover, the compounds showed significant in vitro antibacterial and antifungal activities, highlighting their potential as dual-function agents in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Synthesis of Heterocyclic Compounds

Another relevant aspect of research focuses on the synthesis of heterocyclic compounds for various biological applications. For instance, studies on the synthesis of 3-[(4-chloro-phenyl) oxiranyl]thiophen-2-yl-propanone and reactions with nucleophiles for antiviral evaluations have contributed to the development of new antiviral agents. These methodologies and findings could inform further research on the synthesis and application of this compound in similar contexts (Sayed & Ali, 2007).

Biological Evaluation for Anticancer and Anti-inflammatory Activities

Further investigations into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents underscore the versatility of similar compounds in therapeutic applications. These studies involve the synthesis of new derivatives and their screening for cytotoxic and anti-inflammatory activities, providing a framework for evaluating the potential health benefits of this compound (Rahmouni et al., 2016).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-18(2,24-15-8-6-14(19)7-9-15)17(23)20-11-13-12-21-22-10-4-3-5-16(13)22/h3-10,12H,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNKGBJMHBABAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1=C2C=CC=CN2N=C1)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

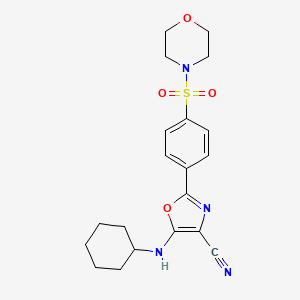

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)

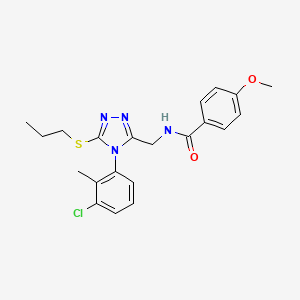

![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2849050.png)

![[1-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2849052.png)

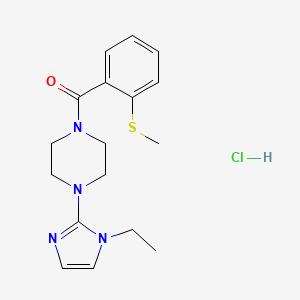

![N-[(Z)-2-amino-1,2-dicyanoethenyl]-N'-(4-chlorophenyl)urea](/img/structure/B2849057.png)

![2-Chloro-6-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2849068.png)